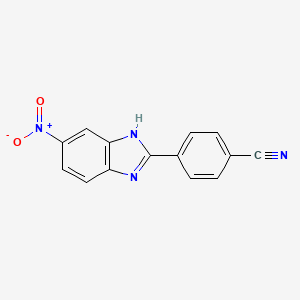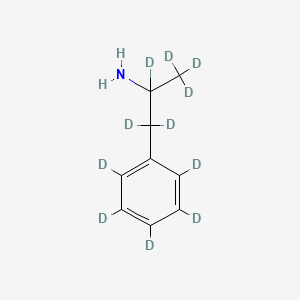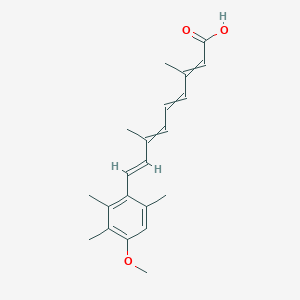
4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities The structure of this compound consists of a benzimidazole ring substituted with a nitro group at the 5-position and a benzonitrile group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyanation: The benzonitrile group can be introduced by a cyanation reaction, where a suitable aryl halide is reacted with a cyanide source in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation: The benzimidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium cyanide, copper(I) cyanide, dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, dichloromethane.
Major Products Formed
Reduction: 4-(5-Amino-1h-benzimidazol-2-yl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Oxidation: Oxidized benzimidazole derivatives.
科学研究应用
4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and antiparasitic agent due to the biological activities associated with benzimidazole derivatives.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and dyes.
Biological Research: The compound is used as a probe to study various biological processes and molecular interactions.
作用机制
The mechanism of action of 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity and disrupting cellular processes .
相似化合物的比较
Similar Compounds
4-(5-Amino-1h-benzimidazol-2-yl)benzonitrile: A reduced form of the compound with an amino group instead of a nitro group.
4-(5-Chloro-1h-benzimidazol-2-yl)benzonitrile: A similar compound with a chloro group at the 5-position.
4-(5-Methyl-1h-benzimidazol-2-yl)benzonitrile: A similar compound with a methyl group at the 5-position.
Uniqueness
4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound versatile for different applications .
属性
分子式 |
C14H8N4O2 |
|---|---|
分子量 |
264.24 g/mol |
IUPAC 名称 |
4-(6-nitro-1H-benzimidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O2/c15-8-9-1-3-10(4-2-9)14-16-12-6-5-11(18(19)20)7-13(12)17-14/h1-7H,(H,16,17) |
InChI 键 |
UYTIBAUGYJGWFP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid](/img/structure/B11936361.png)




![[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B11936397.png)

![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)



![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)
